![molecular formula C9H10ClNO3S B2457994 1-[(4-氯苯基)磺酰基]丙酮肟 CAS No. 882265-25-0](/img/structure/B2457994.png)
1-[(4-氯苯基)磺酰基]丙酮肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)sulfonyl]acetone, oxime, also known as 4-chlorobenzylsulfonylacetone oxime, is an organic compound that belongs to the class of oximes. It is a white crystalline solid with a molecular formula of C7H7ClNO2S and a molecular weight of 201.6 g/mol. It is used in a variety of scientific applications, including synthesis, drug design, and medicinal chemistry. It is also used as a reagent in the synthesis of other compounds.
科学研究应用
作用机制
Target of Action
Oximes in general are known to interact with aldehydes or ketones, forming a new compound with the general formula rr’c=n−oh . In this formula, R represents an organic side-chain, which in this case would be the (4-Chlorophenyl)sulfonylacetone group.
Mode of Action
The mode of action of 1-[(4-Chlorophenyl)sulfonyl]acetone, oxime involves its interaction with its target molecules. The nitrogen atom in the oxime group acts as a nucleophile, reacting with the electrophilic carbon atom in the carbonyl group of the target molecule . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oximes are known to be involved in various reactions in organic chemistry, including the formation of heterocycles . They can act as building blocks, internal oxidizing agents, and directing groups in the synthesis of various heterocycle scaffolds .
Result of Action
The result of the action of 1-[(4-Chlorophenyl)sulfonyl]acetone, oxime is the formation of a new compound through the reaction with its target molecule. This reaction is essentially irreversible, leading to the formation of an oxime .
Action Environment
The action of 1-[(4-Chlorophenyl)sulfonyl]acetone, oxime can be influenced by various environmental factors. For instance, the presence of an acid can catalyze the reaction, leading to the formation of the oxime . .
实验室实验的优点和局限性
The advantages of using 1-[(4-Chlorophenyl)sulfonyl]acetone, oximeylsulfonylacetone oxime in lab experiments include its low cost, its availability in a wide range of concentrations, and its ease of use. Additionally, the oxime group of the compound is capable of forming a covalent bond with a substrate molecule, allowing it to catalyze the reaction of the substrate with another molecule. The limitations of using 1-[(4-Chlorophenyl)sulfonyl]acetone, oximeylsulfonylacetone oxime in lab experiments include its potential toxicity, its limited reactivity, and its low stability in the presence of light and heat.
未来方向
Future research on 1-[(4-Chlorophenyl)sulfonyl]acetone, oximeylsulfonylacetone oxime should focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, research should also focus on exploring new methods of synthesis, as well as developing new applications for the compound. Finally, research should also focus on exploring the potential toxicity and reactivity of the compound, as well as its stability in the presence of light and heat.
合成方法
The most common method of synthesizing 1-[(4-Chlorophenyl)sulfonyl]acetone, oximeylsulfonylacetone oxime is by reacting 1-[(4-Chlorophenyl)sulfonyl]acetone, oximealdehyde with sodium hydroxide and sulfonyl chloride in aqueous solution. The reaction is carried out at room temperature and yields 1-[(4-Chlorophenyl)sulfonyl]acetone, oximeylsulfonylacetone oxime as a white crystalline solid. Other methods of synthesizing 1-[(4-Chlorophenyl)sulfonyl]acetone, oximeylsulfonylacetone oxime include the reaction of 1-[(4-Chlorophenyl)sulfonyl]acetone, oximealdehyde with sodium hydroxide and sulfonyl chloride in anhydrous ethanol, or the reaction of 1-[(4-Chlorophenyl)sulfonyl]acetone, oximealdehyde with sodium hydroxide and sulfonyl chloride in the presence of a catalytic amount of a Lewis acid.
属性
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)sulfonylpropan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-7(11-12)6-15(13,14)9-4-2-8(10)3-5-9/h2-5,12H,6H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPQYVROJUUSHR-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



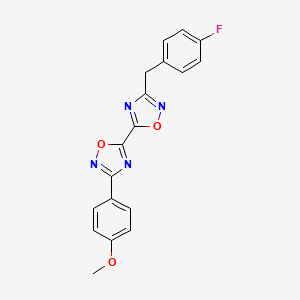
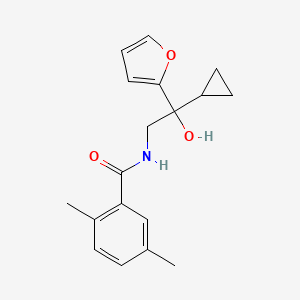
![3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2457921.png)
![N-tert-butyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2457922.png)
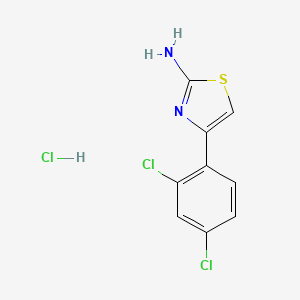
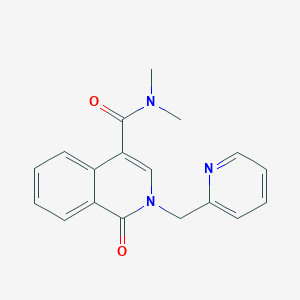
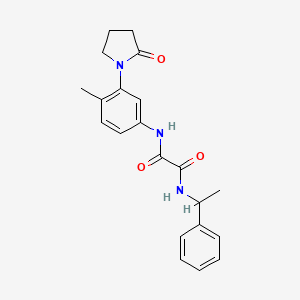
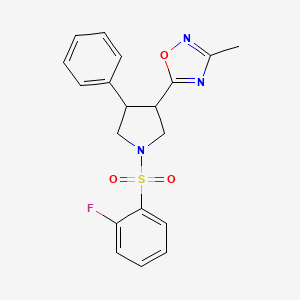
![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2457929.png)
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2457930.png)
![3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2457933.png)
![2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B2457934.png)